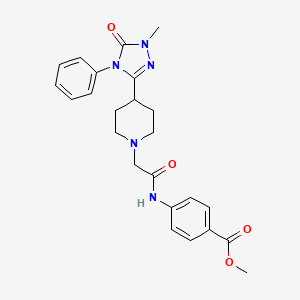
N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C13H21BClNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . More detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.58 . Other physical and chemical properties such as refractive index, boiling point, density, and storage temperature are not explicitly mentioned in the search results for this specific compound.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride and related compounds have been synthesized and characterized to understand their molecular structures and vibrational properties. Studies involving X-ray diffraction and DFT calculations have provided insights into their optimized molecular structures, which are consistent with their crystal structures determined by X-ray single crystal diffraction. These findings are crucial for further applications in materials science and chemistry, offering a foundation for developing new materials and compounds with desired properties (Qing-mei Wu et al., 2021).
Applications in Polymer Science
Research has explored the synthesis of polyurethane cationomers with anil groups, highlighting the intramolecular proton transfer in salicylideneanil structures. This work is significant for creating polymeric films with fluorescent properties, indicating potential applications in the development of new materials with specific optical properties (E. Buruianǎ et al., 2005).
Corrosion Inhibition
Aniline derivatives, including those similar to this compound, have been studied for their effectiveness as corrosion inhibitors. Such studies are critical for industries looking to protect metals and alloys from corrosion, extending the lifespan of materials used in various applications (D. Daoud et al., 2014).
Chemical Synthesis and Drug Development
The compound and its related structures have been utilized as key intermediates in the synthesis of other compounds, including pharmaceuticals. For example, processes have been developed for synthesizing key intermediates for CCR5 antagonists, showcasing the importance of such compounds in the development of new medications (H. Hashimoto et al., 2002).
Luminescent Materials
Studies have shown the potential of using aniline derivatives in the creation of luminescent materials. For instance, research on tetradentate bis-cyclometalated platinum complexes, which involve aniline derivatives, has demonstrated their applicability in organic light-emitting diodes (OLEDs). Such materials are vital for the advancement of display technologies and lighting applications (Dileep A. K. Vezzu et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds are known to be used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .
Mode of Action
It has been suggested that it can be used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound contributes to the formation of high Li+ conductivity Li3N and LiBO2, thereby enhancing Li+ transport through the SEI and cathode electrolyte interface (CEI) .
Result of Action
The compound can remove trace HF in the electrolyte, protecting the SEI and CEI from corrosion . As expected, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after cycling at 200 mA g-1 for 140 times .
Action Environment
Propiedades
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWKDXZBDMPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)
![1-[1-(3,3,3-Trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)
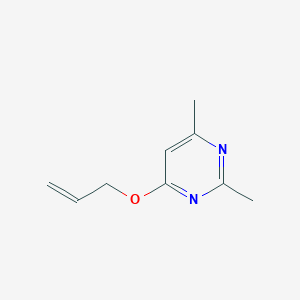
![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2838608.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)
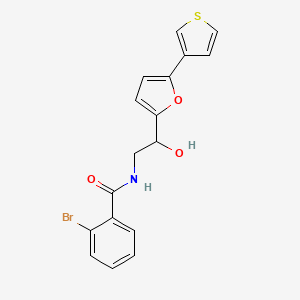

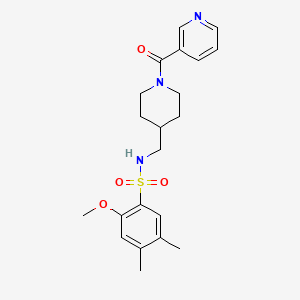
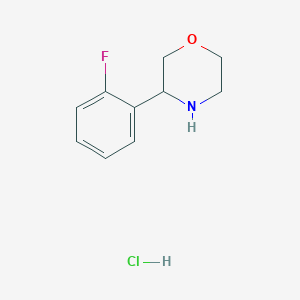
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)
